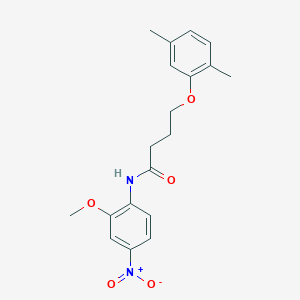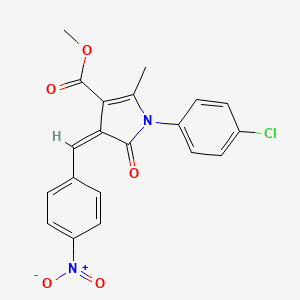
N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide, also known as MPMP, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MPMP belongs to the class of piperidinecarboxamide compounds, which have been found to possess a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
作用機序
The mechanism of action of N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to interact with the TRPV1 receptor, which is involved in pain perception, and the GABA-A receptor, which is involved in the regulation of neuronal activity. N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide may also modulate the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been found to have a range of biochemical and physiological effects. In animal models, N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to reduce pain sensitivity, decrease seizure activity, and improve motor function. N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in animal models of inflammation.
実験室実験の利点と制限
One of the major advantages of using N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide in lab experiments is its high potency and selectivity. N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been found to be effective at low doses, which can reduce the risk of toxicity and side effects. However, one of the limitations of using N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide. One area of interest is its potential use as a therapeutic agent for the treatment of neuropathic pain and epilepsy in humans. Further studies are needed to determine the safety and efficacy of N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide in clinical trials. Another area of interest is the development of novel analogs of N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide with improved pharmacological properties, such as increased solubility and selectivity. These analogs could potentially have a wider range of therapeutic applications and could be used to further elucidate the mechanism of action of N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide.
合成法
The synthesis of N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide involves the reaction of 4-methylbenzylamine with 3-methoxypropyl isocyanate in the presence of a catalyst. The resulting product is then treated with piperidinecarboxylic acid to obtain N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide. The yield of the synthesis method is reported to be high, and the purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.
科学的研究の応用
N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been investigated for its potential therapeutic applications in various fields of scientific research. One of the main areas of interest is its use as an analgesic agent. Studies have shown that N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide can effectively reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. N-(3-methoxypropyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has also been investigated for its potential use as an anticonvulsant agent, with promising results in animal models of epilepsy.
特性
IUPAC Name |
N-(3-methoxypropyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-15-4-6-16(7-5-15)14-20-11-8-17(9-12-20)18(21)19-10-3-13-22-2/h4-7,17H,3,8-14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECZKYMAFKRWGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B5195720.png)
![3-methyl-5-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5195723.png)
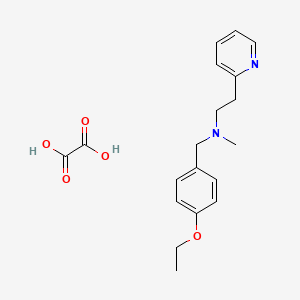
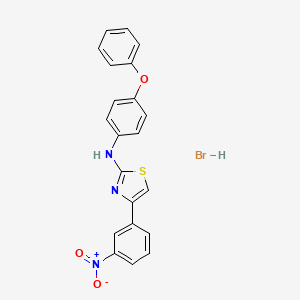
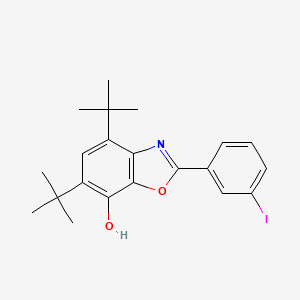
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5195760.png)
![4-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B5195764.png)
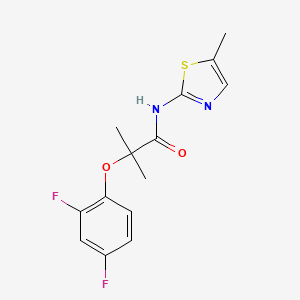
![1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5195780.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(3-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5195785.png)
![1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5195794.png)
![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-phenylacetamide](/img/structure/B5195802.png)
